molecular formula C11H14N4O2S2 B2717572 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1796993-92-4

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2717572
CAS No.: 1796993-92-4
M. Wt: 298.38
InChI Key: ZDEWFGKSQZJKQN-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.

    Introduction of the Thiophene Moiety: The thiophene-2-sulfonamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the dimethylamino-pyrimidine intermediate with the thiophene-2-sulfonamide under suitable conditions, often using a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain enzymes or receptors, while the thiophene-2-sulfonamide moiety can interact with biological membranes or proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)pyrimidin-2-yl)benzamide: Similar structure but with a benzamide group instead of thiophene-2-sulfonamide.

    N-(4-(dimethylamino)pyrimidin-2-yl)methyl)benzene sulfonamide: Similar structure but with a benzene sulfonamide group.

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both the dimethylamino-pyrimidine and thiophene-2-sulfonamide moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-15(2)10-5-6-12-9(14-10)8-13-19(16,17)11-4-3-7-18-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWFGKSQZJKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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